![molecular formula C13H9Cl2NO3 B2828804 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339024-25-8](/img/structure/B2828804.png)
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Description
“5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the molecular weight of 298.12 . It is also known by the synonym "5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid" . The compound is typically stored at temperatures between 28°C .
Scientific Research Applications
Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines, synthesized from pyridine-3-5-dicarboxylic acid, have been explored for their potential in enantioselective reductions. These compounds, including variations synthesized from valine and other amino acids, demonstrate the ability to reduce activated carbonyl compounds to their corresponding alcohols with varying degrees of enantiomeric excess. This process highlights the compound's role in the synthesis of chiral molecules, crucial for pharmaceutical applications (Talma et al., 1985).
Catalytic Decarboxylative Coupling
Research on the catalytic decarboxylative coupling of acrylic acids with unsaturated oxime esters has shown that α,β-unsaturated carboxylic acids can provide substituted pyridines with high regioselectivity. This reaction pathway, facilitated by Rh(III) catalysis, underscores the versatility of carboxylic acids as traceless activating groups for synthesizing pyridine derivatives (Neely & Rovis, 2014).
Molecular Complexation Studies
The compound has been utilized in studying the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. These studies reveal insights into the microenvironment effects on complexation behavior, offering a foundational understanding for designing molecular recognition systems and sensors (Zimmerman, Wu, & Zeng, 1991).
Synthesis of Biologically Active Compounds
The compound serves as an intermediate in synthesizing various biologically active molecules, such as thiazole carboxylic acids. A study demonstrated a rapid synthetic method for producing chloro-2-oxo-butyric acid ethyl ester, highlighting the compound's role in streamlining the production of valuable chemical entities (Yuanbiao et al., 2016).
Coordination Polymers and Materials Science
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMRYXMRMEKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid |
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